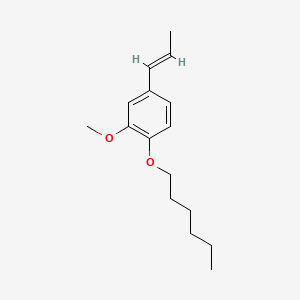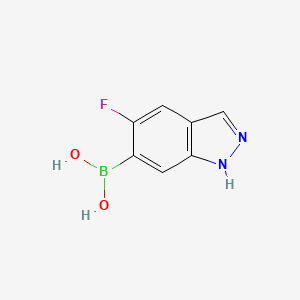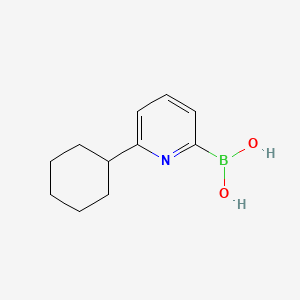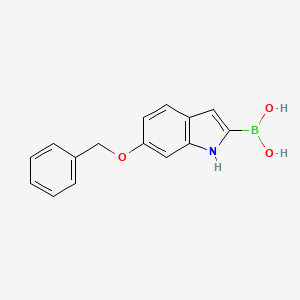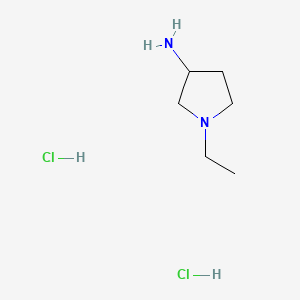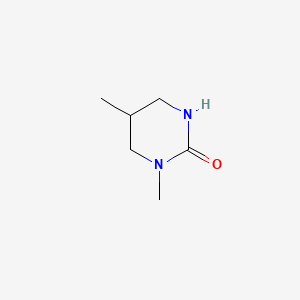
1,5-Dimethyltetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyltetrahydropyrimidin-2(1H)-one, also known as 1,5-DMTHP, is an organic compound that is found in a variety of natural sources, including plants, fungi, and bacteria. It is a versatile compound with a wide range of applications in scientific research, including biochemistry, genetics, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Pyranopyrimidine Derivatives
Recent advancements in the field of medicinal chemistry have highlighted the significance of pyranopyrimidine cores, particularly due to their broad synthetic applications and bioavailability. Among the various isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds are extensively investigated for their wide range of applicability. The synthesis of 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through one-pot multicomponent reactions employing diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscores the versatility of pyranopyrimidine derivatives. This review focuses on the use of hybrid catalysts for the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting attention for catalytic applications in lead molecule development (Parmar, Vala, & Patel, 2023).
Biochemical and Molecular Insights into DMH-induced Colon Carcinogenesis
The compound 1,2-dimethylhydrazine (DMH), a strong DNA alkylating agent found in cycads, is widely employed as a carcinogen in animal models to study colon cancer. Research on DMH-induced colon carcinogenesis in rodents has provided valuable insights into the biochemical, molecular, and histological mechanisms underlying different stages of colon cancer. The process involves a series of metabolic reactions leading to DNA alkylation and the initiation of colon carcinogenesis. This review outlines the role of biotransformation and antioxidant enzymes in DMH intoxication and emphasizes the importance of understanding these processes for evaluating natural or pharmacological compounds in animal models of colon carcinogenesis (Venkatachalam et al., 2020).
Proton Nuclear Magnetic Resonance in Cardiovascular Research
Proton nuclear magnetic resonance (1H NMR) spectroscopy has emerged as a powerful tool for phenotyping metabolic profiles in serum, particularly relevant to cardio-metabolic diseases. The technique's ability to provide detailed quantitative data on amino acids, fatty acids, and lipoprotein subparticle concentrations and sizes has shown promise in early epidemiological studies for disease prediction and treatment. This review contrasts the benefits and limitations of 1H NMR with mass spectrometry (MS) and discusses the potential clinical utility of 1H NMR-based research findings in the field of atherosclerosis, highlighting the need for more robust, large-scale studies (Rankin et al., 2014).
MTHFR Polymorphisms in Antifolate and Fluoropyrimidine-based Therapy
The review on C677T and A1298C polymorphisms in the MTHFR gene addresses their impact on the clinical outcomes of antifolate and fluoropyrimidine therapies, such as methotrexate (MTX) and 5-fluorouracil (5-FU). Despite the association of these polymorphisms with decreased enzymatic activity and altered folate metabolism, clinical studies present mixed results on their predictive value for therapy toxicity and efficacy. The review also discusses the interaction between MTHFR polymorphisms, nutrient and environmental factors, and the potential of a haplotype approach for a more comprehensive strategy in therapy personalization (De Mattia & Toffoli, 2009).
Propiedades
IUPAC Name |
1,5-dimethyl-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-6(9)8(2)4-5/h5H,3-4H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLBOVNBPLHYNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)


![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
